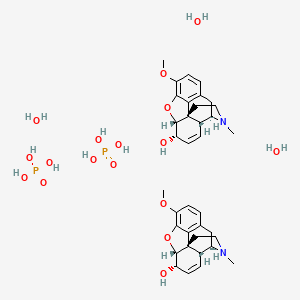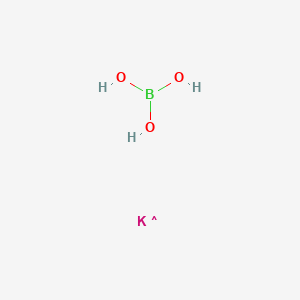
2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 2-naphthol (or β-naphthol) with an appropriate aldehyde or ketone in the presence of a suitable catalyst. The resulting product undergoes further nitration to introduce the nitro group. Detailed synthetic routes and conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, esterification, and multicomponent reactions. For example, it can be used in the synthesis of diverse heterocyclic scaffolds via multicomponent reactions .
Aplicaciones Científicas De Investigación
Solvatochromic Dyes and Environmental Probes
Nitro-substituted phenolates, closely related to 2-Methyl-3-(4-nitrophenyl)-2-Propenoic acid, have been utilized for investigating solvatochromism and as probes in binary solvent mixtures. These compounds demonstrate a unique ability to change color based on the polarity of their environment, making them valuable for environmental and material science research. The study by Nandi et al. (2012) explored the solvatochromic properties of nitro-substituted phenolates, revealing their potential as solvatochromic switches and probes for solvent mixtures, thereby contributing to the understanding of solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
Biodegradation and Environmental Remediation
Another aspect of scientific research involving nitrophenol derivatives focuses on biodegradation. The study by Bhushan et al. (2000) highlights the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, showcasing the microorganism's ability to utilize nitrophenol derivatives as a carbon source for environmental decontamination purposes. This research underscores the potential for microbial remediation of pollutants related to 2-Methyl-3-(4-nitrophenyl)-2-Propenoic acid and its analogs (Bhushan et al., 2000).
Corrosion Inhibition
In the context of material science, derivatives of nitrophenol, such as Yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied for their effectiveness as corrosion inhibitors. Nam et al. (2016) investigated the use of this compound in protecting copper alloys from corrosion in saline environments. The findings indicate that such compounds can form protective films on metal surfaces, significantly reducing corrosion rates and highlighting their potential application in metal preservation and industrial maintenance (Nam et al., 2016).
Electrochemical Sensing
Nitrophenol derivatives have also been applied in developing electrochemical sensors for detecting toxic organic pollutants. A study by Shah et al. (2017) describes the use of gold-copper alloy nanoparticles modified electrodes for the detection of nitro aromatic compounds, demonstrating high sensitivity and selectivity. This research suggests potential applications in environmental monitoring and safety assessments (Shah et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-methyl-3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWVCUPVXCDDHS-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417950 | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid | |
CAS RN |
949-98-4 | |
| Record name | NSC36174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-2-Propenoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyl-4-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(E)-[3-[(E)-(2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium-8-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-2,4-diphenyl-6,7-dihydro-5H-chromene;perchlorate](/img/structure/B1624040.png)










